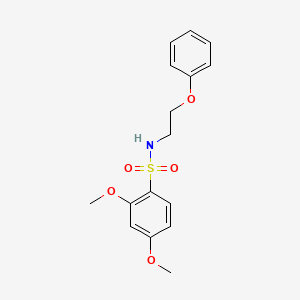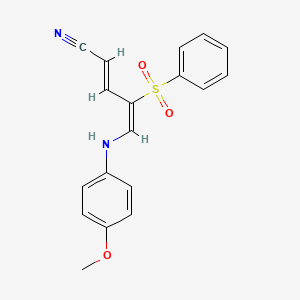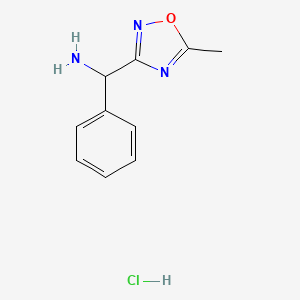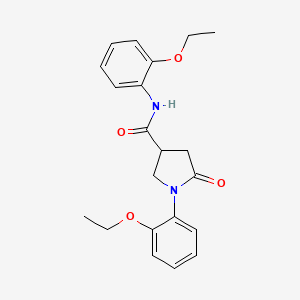![molecular formula C22H19ClN4O2 B2858860 N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251565-36-2](/img/structure/B2858860.png)
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics . They have been synthesized as novel CDK2 targeting compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Synthesis Analysis
The synthesis of these compounds involves a simpler and greener synthetic methodology . The yield of the compound is 77%, and it appears as a pale yellow solid .Molecular Structure Analysis
The molecular structure of the compound includes a pyrazolo[1,5-a]pyrimidine scaffold . The IR spectrum shows peaks at 3325 cm^-1 (NH), 1670 cm^-1 (C=O), 1738 cm^-1 (C=O), and 1618 cm^-1 (C=N) .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 160–161 °C . It has tunable photophysical properties .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-29-17-9-7-15(8-10-17)20-11-12-24-21-18(14-26-27(20)21)22(28)25-13-16-5-3-4-6-19(16)23/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAKJLBRKAJRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)

![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)


![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)
![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)
![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)